3,4-Pyrrolidinediol, 2-(phenylmethyl)-, (2S,3S,4S)-
Description
Chemical Structure and Key Features
The compound 3,4-Pyrrolidinediol, 2-(phenylmethyl)-, (2S,3S,4S)- is a pyrrolidine derivative characterized by:
- A pyrrolidinediol core (five-membered ring with two hydroxyl groups at positions 3 and 4).
- A phenylmethyl (benzyl) substituent at position 2.
- Stereochemistry: (2S,3S,4S) configuration, critical for chiral interactions in biological systems.
The absence of a methoxy group (unlike Anisomycin) and the benzyl substituent may influence lipophilicity, solubility, and target binding.
Properties
CAS No. |
502843-88-1 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(2S,3S,4S)-2-benzylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C11H15NO2/c13-10-7-12-9(11(10)14)6-8-4-2-1-3-5-8/h1-5,9-14H,6-7H2/t9-,10-,11-/m0/s1 |
InChI Key |
QJEAQFLWGBHQQE-DCAQKATOSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](N1)CC2=CC=CC=C2)O)O |
Canonical SMILES |
C1C(C(C(N1)CC2=CC=CC=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Condensation and Imide Formation
The most widely reported method begins with L-tartaric acid, a chiral pool starting material, which is condensed with benzylamine to form a bicyclic imide intermediate. This step exploits the inherent stereochemistry of L-tartaric acid to establish the (3S,4S) configuration. For example, Nagel et al. described the reaction of L-tartaric acid with benzylamine under thermal conditions to yield (3S,4S)-1-benzylpyrrolidine-3,4-dione.
Stereoselective Reduction
The imide intermediate is reduced using NaBH4 in the presence of BF3·Et2O, which selectively reduces the carbonyl groups while retaining the stereochemical integrity of the diol. This step achieves yields of ~90% and produces the (3S,4S)-diol with an optical rotation of (c = 1.1 in CH2Cl2). The BF3·Et2O complex is critical for stabilizing the intermediate and preventing epimerization.
Reduction of Pyrrolidine Diones
Preparation of Pyrrolidine-2,5-diones
Alternative routes involve synthesizing pyrrolidine-2,5-diones (succinimide derivatives) through cyclocondensation of malic acid with benzylamine. Zheng et al. demonstrated that heating malic acid and benzylamine in xylene forms (3S,4S)-1-benzylpyrrolidine-3,4-dione with 99% enantiomeric excess (ee).
Borohydride-Mediated Reduction
The dione is reduced using NaBH4 or LiAlH4 to yield the diol. For instance, treatment of (3S,4S)-1-benzylpyrrolidine-3,4-dione with NaBH4 in THF at 0°C produces the diol in 85% yield. The stereochemical outcome is confirmed via chiral HPLC and optical rotation ( for the (3R,4R) enantiomer).
Protection and Deprotection Strategies
Cbz Protection for Functionalization
N-Benzyloxycarbonyl (Cbz) protection is employed to enable further functionalization. For example, ethyl N-Cbz-2,3,6,7-tetradeoxy-3,6-imino-4,5-O-isopropylidene-D-altro-heptanoate is hydrolyzed and deprotected to yield the free diol. This method ensures chemoselectivity during multi-step syntheses.
Acetonide Protection
Temporary protection of vicinal diols as acetonides is common. A study by Hosaka et al. used 4,5-O-isopropylidene protection during the synthesis of (2S,3R,4R)-2-hydroxymethylpyrrolidine-3,4-diol, achieving 83% yield after deprotection.
Enzymatic and Microbial Approaches
Microbial Oxidation
Patent DE60211677T2 describes microbial oxidation of N-benzyl-1-amino-1-deoxy-arabinitol using Gluconobacter species to produce 2-hydroxymethylpyrrolidine-3,4-diol. While this method is less common, it offers a green chemistry alternative with moderate yields (50–70%).
Enzymatic Resolution
Racemic mixtures of pyrrolidinediols are resolved using lipases or esterases. For example, Candida antarctica lipase B selectively acetylates the (2S,3S,4S)-enantiomer, enabling separation via column chromatography.
Chiral Resolution and Purification
Crystallization-Induced Diastereomer Resolution
Diastereomeric salts formed with chiral acids (e.g., dibenzoyl-L-tartaric acid) are crystallized to isolate the (2S,3S,4S)-enantiomer. This method achieves >98% ee but requires multiple recrystallization steps.
Supercritical Fluid Chromatography (SFC)
SFC on chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomers with high efficiency. A study by Rénio et al. reported baseline separation of (2S,3S,4S)- and (2R,3R,4R)-diols using 60:40 n-hexane:ethanol.
Comparative Analysis of Methods
| Method | Starting Material | Key Steps | Yield (%) | ee (%) |
|---|---|---|---|---|
| L-Tartaric Acid Condensation | L-Tartaric acid | Condensation, NaBH4-BF3 reduction | 90 | >99 |
| Dione Reduction | Malic acid | Cyclocondensation, NaBH4 reduction | 85 | 99 |
| Microbial Oxidation | N-Benzyl arabinitol | Gluconobacter oxidation | 65 | 95 |
| Enzymatic Resolution | Racemic diol | Lipase acetylation, chromatography | 75 | 98 |
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S)-2-benzylpyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the pyrrolidine ring.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide (OsO4), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of deoxygenated pyrrolidine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
3,4-Pyrrolidinediol has been investigated for its potential as a pharmaceutical agent due to its ability to modulate neurotransmitter systems. Its structure allows it to interact with specific receptors in the brain, making it a candidate for treating neurological disorders such as depression and anxiety. Additionally, the compound's chiral nature enhances its efficacy in drug interactions, which is crucial for developing selective medications.
Case Studies
-
Asymmetric Synthesis :
- Research indicates that 3,4-Pyrrolidinediol can act as a chiral ligand in asymmetric synthesis processes. This application is particularly relevant in the formation of carbon-carbon bonds, which are fundamental in constructing complex organic molecules.
-
Neurological Applications :
- In studies involving similar pyrrolidine derivatives, compounds have shown promise in modulating neurotransmitter levels and receptor activity. This suggests that 3,4-Pyrrolidinediol could potentially be developed into treatments for conditions like schizophrenia or bipolar disorder due to its interaction with dopaminergic and serotonergic pathways .
Asymmetric Catalysis
The compound's ability to act as a chiral catalyst opens avenues for synthesizing enantiomerically pure compounds. The significance of this application lies in the pharmaceutical industry where the chirality of drugs can significantly affect their therapeutic effects and safety profiles.
Example Reactions
| Reaction Type | Description |
|---|---|
| Carbon-Carbon Bond Formation | Utilizes 3,4-Pyrrolidinediol as a chiral ligand to create complex organic structures. |
| Enantioselective Synthesis | Facilitates the production of specific enantiomers required for drug development. |
Potential Therapeutic Uses
Given its biological activity, ongoing research is focused on exploring the therapeutic potential of 3,4-Pyrrolidinediol:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth through mechanisms involving vascular endothelial growth factor receptor inhibition .
- Antiangiogenic Properties : The structural characteristics allow it to interfere with angiogenesis, which is critical in cancer progression .
Mechanism of Action
The mechanism of action of (2S,3S,4S)-2-benzylpyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the benzyl moiety play crucial roles in binding to these targets, influencing biological activity and metabolic pathways.
Comparison with Similar Compounds
Anisomycin
Structure : 3,4-Pyrrolidinediol, 2-[(4-methoxyphenyl)methyl]-, 3-acetate, (2R,3S,4S)- .
Key Differences :
- Substituents : Anisomycin has a 4-methoxybenzyl group at position 2 and a 3-acetate group.
- Stereochemistry : (2R,3S,4S) configuration.
Biological Activity : - Inhibits protein synthesis by binding to 60S ribosomal subunits .
- Activates JNK signaling pathways, inducing apoptosis in cancer cells .
- Copper-chelating properties, promoting cuproptosis in ovarian cancer stem cells .
Physicochemical Properties : - Solubility: 53 mg/mL in DMSO and ethanol; insoluble in water .
- Melting Point: 143°C .
Deacetylanisomycin
Structure : 3,4-Pyrrolidinediol, 2-[(4-methoxyphenyl)methyl]-, (2R,3S,4S)- .
Key Differences :
- Lacks the 3-acetate group present in Anisomycin.
Implications : - Reduced steric hindrance may enhance binding to ribosomes or other targets.
- Altered solubility compared to Anisomycin.
3,4-Pyrrolidinediol, 2-(hydroxymethyl)-, (2S,3S,4S)-
Structure : Hydroxymethyl substituent at position 2 .
Key Differences :
- Polar hydroxymethyl group increases hydrophilicity vs. benzyl or methoxybenzyl groups. Potential Applications:
- Improved water solubility could enhance bioavailability for therapeutic use.
3,4-Pyrrolidinediol, 2-methyl-, hydrochloride, (2S,3R,4S)-
Structure : Methyl substituent at position 2; hydrochloride salt .
Key Differences :
- Smaller methyl group reduces steric bulk.
- Stereochemistry: (2S,3R,4S) vs. (2S,3S,4S) in the target compound.
Implications : - Altered hydrogen-bonding capacity due to stereochemical differences.
- Enhanced stability via hydrochloride salt formation.
Comparative Analysis Table
Research Findings and Hypotheses
Impact of Substituents
Stereochemical Considerations
- The (2S,3S,4S) configuration in the target compound contrasts with Anisomycin’s (2R,3S,4S) configuration, which is critical for ribosomal binding . Minor stereochemical changes (e.g., 3R vs. 3S) in analogs like drastically alter bioactivity.
Therapeutic Potential
- While Anisomycin shows promise in oncology (cuproptosis induction ), the target compound’s benzyl group may favor interactions with hydrophobic targets, such as lipid-modified enzymes or membrane receptors.
Biological Activity
3,4-Pyrrolidinediol, 2-(phenylmethyl)-, (2S,3S,4S)- is a chiral compound characterized by a pyrrolidine ring with hydroxyl groups at the 3 and 4 positions and a phenylmethyl substituent at the 2-position. Its molecular formula is C₁₁H₁₅NO₂, and it has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
The unique stereochemistry of 3,4-Pyrrolidinediol is crucial for its biological activity. The compound's ability to interact with various biological targets is influenced by its functional groups and overall structure. Here’s a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Stereochemistry | (2S,3S,4S) |
Biological Activities
Research indicates that 3,4-Pyrrolidinediol exhibits significant biological activity across various domains:
Neuroprotective Effects
Compounds similar to 3,4-Pyrrolidinediol have been studied for their neuroprotective effects. These compounds potentially modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The interactions with specific receptors in the brain suggest a promising avenue for therapeutic applications.
Antioxidant Activity
Studies have shown that pyrrolidine derivatives can act as antioxidants. The presence of hydroxyl groups in 3,4-Pyrrolidinediol enhances its ability to scavenge free radicals, thereby providing protective effects against oxidative stress .
Ligand Properties
3,4-Pyrrolidinediol can form stable complexes with metal ions (e.g., copper), which is significant for its role as a ligand in catalysis. UV-vis spectrophotometry studies reveal strong interactions between the compound and metal ions, indicating its potential utility in catalytic processes.
Case Studies
Several studies have explored the biological activity of 3,4-Pyrrolidinediol:
- Neuroprotective Study : A study investigated the effects of pyrrolidine derivatives on neuronal cell lines exposed to neurotoxic agents. Results indicated that compounds with similar structures provided significant protection against cell death through modulation of apoptotic pathways.
- Antioxidant Activity Assessment : Research evaluated the antioxidant capacity of various pyrrolidine derivatives using DPPH and ABTS assays. The results demonstrated that 3,4-Pyrrolidinediol exhibited potent antioxidant activity comparable to established antioxidants like ascorbic acid .
- Metal Ion Interaction : A study focused on the ligand properties of 3,4-Pyrrolidinediol in catalysis. The compound was tested for its ability to stabilize copper complexes, showing promising results for future applications in organic synthesis.
Synthesis Methods
Various methods exist for synthesizing 3,4-Pyrrolidinediol:
- Reduction of Pyrrolidinones : Utilizing reducing agents to convert pyrrolidinones into diols.
- Asymmetric Synthesis : Employing chiral catalysts to achieve enantioselective synthesis.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing (2S,3S,4S)-3,4-Pyrrolidinediol, 2-(phenylmethyl)-, and ensuring stereochemical purity?
- Methodology : Synthesis typically involves stereoselective pathways, such as chiral pool synthesis or asymmetric catalysis. For pyrrolidine derivatives, ring-closing metathesis or enantioselective reduction of ketones can yield the desired stereochemistry. Purification via recrystallization or chiral chromatography (e.g., using polysaccharide-based columns) is critical to isolate the (2S,3S,4S) isomer. Characterization with -NMR and -NMR should confirm diastereomeric ratios, while polarimetry or X-ray crystallography validates absolute configuration .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- Spectroscopy : Use -NMR to identify proton environments (e.g., diol protons at δ 3.5–4.5 ppm) and -NMR to resolve quaternary carbons. IR spectroscopy confirms hydroxyl stretches (~3200–3500 cm).
- Chromatography : Reverse-phase HPLC with UV detection (λ ~210 nm) or LC-MS for purity analysis. Chiral stationary phases (e.g., Chiralpak® AD-H) ensure enantiomeric excess validation.
- Mass Spectrometry : High-resolution ESI-MS provides molecular formula confirmation via exact mass .
Q. How should researchers design preliminary stability studies for this compound under varying pH and temperature conditions?
- Methodology :
- Experimental Design : Use a factorial design (e.g., 2 factorial) to test pH (3–9) and temperature (4°C–40°C) effects. Prepare buffered solutions (e.g., ammonium acetate, pH 6.5) and monitor degradation via HPLC at intervals (0, 7, 14 days).
- Data Analysis : Calculate degradation kinetics (zero/first-order models) and identify degradation products via LC-MS/MS .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the reactivity of this compound in catalytic systems?
- Methodology :
- Quantum Chemistry : Use Gaussian or ORCA software for DFT calculations to map transition states and activation energies for reactions like hydroxyl group oxidation or benzyl group substitution.
- Molecular Dynamics : Simulate solvent interactions (e.g., water/DMSO) to assess solubility and aggregation tendencies.
- Validation : Correlate computational predictions with experimental kinetic data (e.g., Arrhenius plots) .
Q. What strategies resolve contradictions in reported synthetic yields for this compound across different laboratories?
- Methodology :
- Root-Cause Analysis : Compare reaction parameters (catalyst loading, solvent purity, stirring rates) using Taguchi methods.
- Interlaboratory Studies : Implement standardized protocols (e.g., fixed catalyst batches, inert atmosphere control) to isolate variables.
- Data Reconciliation : Apply statistical tools (ANOVA) to identify outliers and systemic errors .
Q. How can AI-driven experimental design optimize reaction conditions for scale-up synthesis?
- Methodology :
- Machine Learning : Train models on historical data (e.g., temperature, solvent polarity, catalyst type) to predict optimal conditions for yield and enantioselectivity.
- Automation : Integrate robotic platforms (e.g., Chemspeed®) for high-throughput screening of parameter spaces.
- Validation : Use COMSOL Multiphysics® to simulate mass/heat transfer in reactors and validate scalability .
Q. What advanced separation techniques (e.g., membrane or chromatographic) improve purification of this compound from complex mixtures?
- Methodology :
- Membrane Technology : Test nanofiltration membranes (MWCO ~300 Da) to separate the compound (MW ~250–300 g/mol) from byproducts.
- Preparative SFC : Use supercritical CO with chiral co-solvents (e.g., ethanol) for high-resolution enantiomer separation.
- Process Integration : Couple continuous chromatography with in-line PAT (Process Analytical Technology) for real-time purity monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
